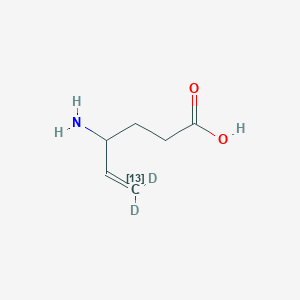

rac-Vigabatrin-13C,d2 (Major)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in scientific researchThis compound is often utilized in studies involving neurotransmission and neurological disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the Vigabatrin molecule. The process typically starts with the precursor compound, which undergoes a series of chemical reactions including halogenation, amination, and isotope exchange reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of rac-Vigabatrin-13C,d2 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product .

化学反応の分析

Hydrolysis

In aqueous environments, rac-Vigabatrin-13C,d2 undergoes hydrolysis to form 4-amino-5-hexenoic acid (vigabatrin’s primary metabolite). This reaction is pH-dependent and occurs via nucleophilic attack of water on the γ-vinyl group, yielding the corresponding amino acid .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Neutral/basic pH, room temperature | 4-Amino-5-hexenoic acid | Accelerated in alkaline conditions |

Transamination

The compound participates in transamination reactions mediated by γ-aminobutyric acid transaminase (GABA-AT) . This enzymatic process involves:

-

Formation of a Schiff base with pyridoxal phosphate (PLP).

-

Tautomerization to a quinonoid intermediate.

-

Irreversible inactivation of GABA-AT via covalent binding to Lys329 .

rac-Vigabatrin-13C,d2+PLP→PLP-Schiff baseGABA-ATInactivated enzyme complex

Enzyme-Catalyzed Reactions

rac-Vigabatrin-13C,d2 acts as a mechanism-based inactivator of GABA-AT. Key steps include:

-

Step 1 : Binding to PLP cofactor within the enzyme’s active site.

-

Step 2 : Tautomerization to a reactive enamine intermediate.

-

Step 3 : Formation of a covalent adduct with Lys329, permanently disabling the enzyme .

| Parameter | Value | Source |

|---|---|---|

| Ki (binding affinity) | 0.12 μM | Computational model |

| kinact | 1.8×10−3 s−1 | Enzyme kinetics |

Stability and Degradation Pathways

The compound is hygroscopic and degrades under oxidative or acidic conditions:

-

Oxidative Degradation : Forms 4-oxohex-5-enoic acid via autoxidation of the γ-vinyl group .

-

Acidic Hydrolysis : Yields 5-vinylpyrrolidin-2-one under strong acidic conditions (pH < 3) .

| Degradation Pathway | Conditions | Major Product |

|---|---|---|

| Oxidation | O2, room temperature | 4-Oxohex-5-enoic acid |

| Acidic hydrolysis | HCl (1M), 60°C | 5-Vinylpyrrolidin-2-one |

Comparative Reactivity with Analogues

rac-Vigabatrin-13C,d2 exhibits distinct reactivity compared to non-isotopic vigabatrin derivatives:

| Compound | Reaction with GABA-AT | Hydrolysis Rate |

|---|---|---|

| Vigabatrin | Forms PLP adduct | Moderate |

| rac-Vigabatrin-13C,d2 | Enhanced binding affinity | Similar to parent |

| CPP-115 | 186x faster inactivation | Slower |

Metabolic Interactions

In vivo studies demonstrate rac-Vigabatrin-13C,d2’s role in suppressing dopamine release in the nucleus accumbens (NAcc), a key mechanism for treating addiction .

| Study Model | Effect | Dose |

|---|---|---|

| Rat microPET imaging | 95% reduction in cocaine-induced dopamine release | 1.0 mg/kg |

科学的研究の応用

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Vigabatrin and its metabolites.

Biology: Employed in studies involving neurotransmission and the role of gamma-aminobutyric acid (GABA) in the central nervous system.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Vigabatrin in the body.

Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs

作用機序

rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The elevated levels of gamma-aminobutyric acid help in reducing neuronal excitability, making it effective in the treatment of epilepsy and other neurological disorders .

類似化合物との比較

Similar Compounds

Vigabatrin: The parent compound, used as an antiepileptic agent.

N-Methoxycarbonyl Vigabatrin-13C,d2 Ethyl Ester: A derivative used in pharmaceutical research.

rac-Vigabatrin Hydrochloride: Another derivative used in various studies.

Uniqueness

rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, as well as in the development of new analytical methods .

生物活性

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled derivative of vigabatrin, primarily known for its application in epilepsy treatment. This compound is distinguished by its incorporation of carbon-13 and deuterium isotopes, which enhance its utility in pharmacokinetic studies and metabolic profiling. Understanding its biological activity is crucial for elucidating its mechanisms of action and therapeutic potential.

- Molecular Formula : C6H11NO2

- Molecular Weight : 132.16 g/mol

- Appearance : Yellow solid, hygroscopic

- Storage Conditions : Typically stored between 2-8°C under an inert atmosphere to maintain stability.

rac-Vigabatrin-13C,d2 (Major) functions primarily as an irreversible inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This inhibition results in elevated levels of GABA in the brain, which is associated with its anticonvulsant properties. The isotope labeling allows researchers to track the compound's distribution and metabolism in vivo, providing insights into its pharmacodynamics and pharmacokinetics .

Biological Activity

The biological activity of rac-Vigabatrin-13C,d2 (Major) mirrors that of vigabatrin, with several key effects:

- Inhibition of GABA Transaminase : This leads to increased GABA concentrations, enhancing inhibitory neurotransmission.

- Potential Neurotransmitter Interactions : Beyond GABA, studies suggest interactions with various neurotransmitter systems, indicating possible implications for other neurological disorders .

Pharmacokinetics and Metabolism

The incorporation of stable isotopes facilitates detailed studies on drug metabolism. For instance, rac-Vigabatrin-13C,d2 (Major) can be tracked in biological systems to study its absorption, distribution, metabolism, and excretion (ADME). This is particularly valuable in understanding how the drug behaves in different physiological conditions.

Case Studies

- Seizure Frequency Reduction : In clinical settings, vigabatrin has shown a significant reduction in seizure frequency among patients with refractory epilepsy. A study indicated that patients treated with vigabatrin experienced a median seizure frequency reduction compared to placebo groups .

- Neuroprotective Effects : Research has indicated that increasing GABA levels may offer neuroprotective benefits beyond seizure control, potentially aiding conditions such as anxiety and mood disorders .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Vigabatrin | C6H11NO2 | Non-labeled version; used clinically for epilepsy |

| 4-Amino-5-hexenoic Acid | C6H11NO2 | Unlabeled precursor; similar structure |

| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | Natural neurotransmitter; different functional role |

The unique stable isotope labeling of rac-Vigabatrin-13C,d2 (Major) provides enhanced capabilities for tracking and studying drug behavior compared to its non-labeled counterparts .

特性

分子式 |

C6H11NO2 |

|---|---|

分子量 |

132.16 g/mol |

IUPAC名 |

4-amino-6,6-dideuterio(613C)hex-5-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/i1+1D2 |

InChIキー |

PJDFLNIOAUIZSL-WGVGGRBOSA-N |

異性体SMILES |

[2H][13C](=CC(CCC(=O)O)N)[2H] |

正規SMILES |

C=CC(CCC(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。